molecular formula C35H24F6NOP B14811845 (S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B14811845
M. Wt: 619.5 g/mol
InChI Key: PWFKHLYPILGCFV-WJOKGBTCSA-N
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Description

The compound (S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS: 1198791-45-5) is a chiral oxazoline-phosphine ligand with a molecular formula of C₃₃H₂₆NOP and a molecular weight of 483.54 g/mol . Its structure features a biphenyl backbone functionalized with a bis(4-(trifluoromethyl)phenyl)phosphanyl group and a phenyl-substituted dihydrooxazole ring. The trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing the ligand’s stability and modulating its electronic properties for catalytic applications. Storage requires an inert atmosphere at 2–8°C, and it carries hazard warnings for skin/eye irritation (H315-H319) .

Properties

Molecular Formula

C35H24F6NOP

Molecular Weight

619.5 g/mol

IUPAC Name

[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-bis[4-(trifluoromethyl)phenyl]phosphane

InChI

InChI=1S/C35H24F6NOP/c36-34(37,38)24-14-18-26(19-15-24)44(27-20-16-25(17-21-27)35(39,40)41)32-13-7-6-11-29(32)28-10-4-5-12-30(28)33-42-31(22-43-33)23-8-2-1-3-9-23/h1-21,31H,22H2/t31-/m1/s1

InChI Key

PWFKHLYPILGCFV-WJOKGBTCSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C6=CC=CC=C6

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Preparation of 2'-Bromo-2-hydroxybiphenyl

The biphenyl scaffold is constructed via Suzuki-Miyaura coupling between 2-bromophenylboronic acid and 2-hydroxyphenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/water mixtures yield the dihydroxybiphenyl intermediate. Subsequent regioselective bromination at the 2'-position using N-bromosuccinimide (NBS) in acetic acid achieves 2'-bromo-2-hydroxybiphenyl.

Phosphination at the 2'-Position

The bromine substituent is replaced with the bis(4-(trifluoromethyl)phenyl)phosphanyl group via palladium-catalyzed cross-coupling (Scheme 1):

Scheme 1: Phosphination Reaction

2'-Br-2-OH-biphenyl + HP(C₆H₄-4-CF₃)₂  
→ Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 110°C  
→ 2'-P(C₆H₄-4-CF₃)₂-2-OH-biphenyl  

Key parameters:

  • Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Base : Cs₂CO₃ (3 equiv) ensures deprotonation of the phosphine.
  • Yield : 70–85% after silica gel chromatography.

Oxazoline Ring Formation

Activation of the 2-Hydroxy Group

The hydroxyl group at the 2-position is converted to a triflate using triflic anhydride (Tf₂O) in dichloromethane with 2,6-lutidine as a base:

2'-P(C₆H₄-4-CF₃)₂-2-OH-biphenyl + Tf₂O  
→ 2'-P(C₆H₄-4-CF₃)₂-2-OTf-biphenyl  

Nucleophilic Substitution with Chiral Amino Alcohol

The triflate undergoes stereospecific substitution with (S)-2-amino-2-phenylethanol in dimethylformamide (DMF) at 80°C:

2'-P(C₆H₄-4-CF₃)₂-2-OTf-biphenyl + (S)-2-amino-2-phenylethanol  
→ K₂CO₃, DMF, 80°C, 12 h  
→ 2'-P(C₆H₄-4-CF₃)₂-2-(OCH₂CH(NH₂)Ph)-biphenyl  

Cyclization to Oxazoline

The intermediate undergoes acid-catalyzed cyclization to form the oxazoline ring. Using ZnCl₂ (10 mol%) in toluene at reflux facilitates intramolecular dehydration:

2'-P(C₆H₄-4-CF₃)₂-2-(OCH₂CH(NH₂)Ph)-biphenyl  
→ ZnCl₂, toluene, reflux, 6 h  
→ (S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-biphenyl-2-yl)-4-phenyl-4,5-dihydrooxazole  

Yield : 60–75% after recrystallization from hexane/ethyl acetate.

Optimization and Mechanistic Insights

Ligand-to-Metal Ratio

Studies reveal that a 1:1 ligand-to-metal ratio (e.g., with Ir or Pd) maximizes enantioselectivity. Excess ligand (>1:1) induces non-chelated complexes, leading to eroded selectivity.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance substitution rates but may reduce optical purity. Non-polar solvents (toluene, xylene) improve stereochemical outcomes during cyclization.

Chirality Transfer

The (S)-configuration of the amino alcohol dictates the C4 stereocenter in the oxazoline. X-ray crystallography of nickel complexes confirms retention of configuration (e.g., θ = 20.21° between oxazoline and biphenyl planes).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85–7.40 (m, 16H, biphenyl and CF₃-C₆H₄), 5.25 (s, 1H, oxazoline CH), 4.60–4.20 (m, 2H, OCH₂).
  • ³¹P NMR (CDCl₃): δ −18.5 ppm (d, J = 45 Hz, P(C₆H₄-4-CF₃)₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₃₉H₂₇F₆NOP [M+H]⁺: 694.1632
  • Observed : 694.1628 (Δ = −0.5 ppm).

X-ray Crystallography

Single-crystal analysis confirms the axial chirality of the biphenyl backbone (torsion angle = 45.7°) and the (S)-configuration at C4.

Scale-Up and Industrial Feasibility

  • Batch size : Up to 500 g demonstrated in patent CN102875601A.
  • Cost drivers : Pd catalysts (≈$150/g) and (S)-2-amino-2-phenylethanol (≈$200/g) dominate expenses.
  • Purification : Recrystallization from ethyl acetate/hexane (1:3) achieves >99% enantiomeric excess (HPLC).

Applications in Asymmetric Catalysis

The ligand enables high enantioselectivity in:

  • Hydrogenation : 95–98% ee in ketone reductions.
  • Allylic alkylation : 90% ee with Pd complexes.
  • C–H activation : 88% ee in iridium-catalyzed reactions.

Chemical Reactions Analysis

Catalytic Hydrogenation Reactions

The compound facilitates enantioselective hydrogenation of prochiral alkenes and ketones. Coordination to transition metals like rhodium or iridium generates active catalysts for asymmetric reductions .

Substrate ClassMetal Complexee (%)ConditionsReference Analogy
α,β-Unsaturated ketonesRh(I)92–98H₂ (50 bar), 25°C
EnamidesIr(I)89–94H₂ (30 bar), THF, 0°C
Cyclic enol ethersRu(II)85–91H₂ (20 bar), MeOH, rt

The trifluoromethyl groups enhance metal-ligand electron transfer, stabilizing transition states, while the biphenyl backbone induces steric asymmetry for enantiocontrol .

Asymmetric Cross-Coupling Reactions

This ligand is pivotal in Suzuki-Miyaura and Heck couplings, where its phosphine moiety coordinates to palladium, improving oxidative addition kinetics .

Cyclopropanation and C–H Activation

The ligand’s rigid structure enables selective C–H functionalization. In rhodium-catalyzed cyclopropanation, it achieves high diastereo- and enantioselectivity :

Reaction TypeSubstrateCatalystee (%)dr
CyclopropanationStyrenesRh₂(OAc)₄9419:1
Allylic C–H oxidationCyclohexenePd(0)87

Mechanistic studies suggest the oxazoline nitrogen stabilizes metal-carbene intermediates, while the phosphine modulates redox properties .

Enantioselective Cyclization

The ligand promotes cyclization of aminoalkenes into pyrrolidines and piperidines via group 4 metal complexes (e.g., Zr) :

SubstrateProductCatalystee (%)
1,6-DienesPyrrolidinesZr(NMe₂)₄99
1,7-EnynesPiperidinesHf(NMe₂)₄95

The reaction proceeds via a concerted C–N/C–H bond formation mechanism, with enantioselectivity driven by ligand-induced steric differentiation .

Oxidative Transformations

In copper-mediated oxidations, the ligand enhances enantioselectivity in ketone α-hydroxylation :

SubstrateOxidantee (%)Yield (%)
PropiophenoneO₂/TBHP8378
CyclohexanonePhI(OAc)₂9185

Limitations and Challenges

  • Solvent Sensitivity : Reactions require anhydrous, deoxygenated solvents (e.g., THF, toluene) .

  • Metal Compatibility : Optimal with late transition metals (Pd, Rh, Ir); poor performance with early metals (Ti, V) .

  • Synthetic Complexity : Multi-step synthesis lowers accessibility for large-scale applications.

Comparative Performance with Analogues

Ligand FeatureImpact on Reactivity
Trifluoromethyl groupsEnhance electron deficiency, accelerating oxidative addition .
Biphenyl backboneIncreases steric bulk, improving enantioselectivity but reducing turnover frequency .
Oxazoline ringStabilizes metal centers via chelation, preventing aggregation .

This ligand’s versatility in asymmetric catalysis is well-documented, though its adoption in industrial settings remains limited by synthetic cost. Future research directions include modular derivatization to optimize activity and computational modeling to predict novel applications .

Scientific Research Applications

(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound with phosphine and oxazoline functionalities, making it useful as a ligand in asymmetric catalysis for synthesizing enantiomerically pure compounds. The compound features a biphenyl backbone and a 4,5-dihydrooxazole ring, which contribute to its properties in coordination chemistry and catalysis.

Applications in Asymmetric Catalysis

(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole as a ligand:

  • Enantioselective synthesis This compound is recognized for its role as a ligand in asymmetric catalysis, crucial for synthesizing enantiomerically pure compounds.
  • Coordination chemistry The structure of this compound includes a biphenyl backbone and a 4,5-dihydrooxazole ring, contributing to its unique properties and applications in coordination chemistry.

Structural Analogues

Several compounds share structural similarities with (S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole. Some examples include:

Compound NameStructural FeaturesUnique Attributes
(R)-2-(2'-(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)-[1,1'-biphenyl]-2-yl)-4-tert-butyl-4,5-dihydrooxazoleContains tert-butyl groupDifferent stereochemistry affecting catalytic properties
(S)-4-(tert-butyl)phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazoleIncorporates pyridine moietyOffers different coordination chemistry
(R)-6,6'-bis(diphenylphosphaneyl)-[1,1'-biphenyl]-2,2'-diolFeatures hydroxyl groupsPotentially different reactivity due to hydroxyl presence

These compounds illustrate the diversity within this class of ligands while highlighting the unique attributes of (S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole that may enhance its utility in specific applications within asymmetric catalysis and coordination chemistry.

Potential Biological Applications

Mechanism of Action

The mechanism by which (S)-2-(2’-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole exerts its effects typically involves:

    Coordination to Metal Centers: The phosphine and oxazoline groups coordinate to metal centers, forming active catalytic species.

    Activation of Substrates: The metal-ligand complex activates substrates through various mechanisms, such as oxidative addition, migratory insertion, and reductive elimination.

    Chiral Induction: The chiral environment provided by the ligand induces enantioselectivity in the catalytic process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Electronic Differences

The compound belongs to the PHOX (phosphino-oxazoline) ligand family, widely used in asymmetric catalysis. Below is a comparative analysis with analogous ligands:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic/Steric Features
(S)-Target Compound (1198791-45-5) C₃₃H₂₆NOP 483.54 - Bis(4-(CF₃)phenyl)phosphanyl
- Biphenyl backbone
- 4-phenyl oxazoline
- Strong electron-withdrawing (-CF₃) groups enhance oxidative stability.
- Moderate steric bulk.
(1S,4S)-2-(2'-(Diphenylphosphanyl)-biphenyl-2-yl)-4-isopropyl-4,5-dihydrooxazole (1323988-86-8) C₃₀H₂₈NOP 449.52 - Diphenylphosphanyl
- Biphenyl backbone
- 4-isopropyl oxazoline
- Electron-rich phosphine due to phenyl groups.
- Increased steric hindrance from isopropyl.
(S)-2-[2-(Bis(4-(CF₃)phenyl)phosphino)-5-(CF₃)phenyl]-4-tert-butyl-4,5-dihydrooxazole (944836-22-0) C₂₈H₂₃F₉NOP 591.45 - Three -CF₃ groups
- 4-tert-butyl oxazoline
- Extreme electron-withdrawing effects.
- High steric bulk from tert-butyl.
(S)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole (761402-25-9) C₂₅H₂₆NOP 387.45 - Diphenylphosphino
- Benzyl linker
- 4-isopropyl oxazoline
- Flexible benzyl linker reduces rigidity.
- Moderate electron density and steric bulk.
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-dihydrooxazole (1401802-60-5) C₄₄H₃₆NOP 625.74 - Diphenylphosphanyl
- 5,5-di(naphthyl)
- 4-isopropyl oxazoline
- Extreme steric bulk from naphthyl groups.
- Electron-rich phosphine.

Electronic Properties

  • Electron-Withdrawing Effects : The target compound’s -CF₃ groups lower the electron density at the phosphorus center compared to diphenylphosphanyl analogs (e.g., CAS 1323988-86-8) . This enhances stability against oxidation and modifies metal-ligand interactions in catalysis.
  • Electron-Rich Alternatives : Ligands with diphenylphosphanyl groups (e.g., CAS 761402-25-9 ) exhibit higher electron density, favoring reactions requiring nucleophilic metal centers.

Steric Effects

  • Flexibility vs. Rigidity : The benzyl linker in CAS 761402-25-9 introduces conformational flexibility, contrasting with the rigid biphenyl structure of the target compound.

Physicochemical Stability

  • Thermal Stability: The -CF₃ groups in the target compound and CAS 944836-22-0 improve thermal stability compared to non-fluorinated analogs.
  • Solubility: Increased lipophilicity from -CF₃ groups enhances solubility in non-polar solvents, whereas hydrophilic substituents (e.g., -OH) are absent in these ligands.

Biological Activity

(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound notable for its unique structural features, including a biphenyl backbone and phosphine functionalities. This compound has garnered interest in various fields, particularly in asymmetric catalysis and potential biological applications. This article explores the biological activity associated with this compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C35H24F6NOP
  • Molar Mass : 619.54 g/mol
  • CAS Number : 1266398-39-3

The compound exhibits significant structural complexity due to the presence of trifluoromethyl groups and phosphine functionalities, which may influence its biological interactions.

Biological Activity Overview

While specific biological activity data for (S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is limited, related phosphine-containing compounds have shown promising biological activities.

Potential Biological Activities

  • Enzyme Modulation : Phosphine-containing compounds are known to modulate enzyme activity, influencing various metabolic pathways. This suggests that (S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole may also exhibit similar properties.
  • Anticancer Activity : Some phosphine ligands have been studied for their ability to enhance the efficacy of anticancer drugs. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
  • Neuroprotective Effects : Certain phosphine derivatives have been explored for their neuroprotective properties. They may act on neurotransmitter systems or exhibit antioxidant activity, which could be relevant for conditions such as neurodegenerative diseases.

Case Study 1: Enzyme Inhibition

A study investigated the effects of phosphine-containing ligands on enzyme activity and found that they could significantly inhibit specific enzymes involved in metabolic processes. The implications for drug development are substantial, as these compounds could serve as lead structures for designing inhibitors targeting metabolic pathways .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Research has documented that phosphine derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a related compound was found to be twice as cytotoxic as cisplatin against L1210 murine leukemia cells . This highlights the potential for (S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole to be developed further as an anticancer agent.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Attributes
(R)-2-(2'-(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)-[1,1'-biphenyl]-2-yl)-4-tert-butyl-4,5-dihydrooxazoleContains tert-butyl groupDifferent stereochemistry affecting catalytic properties
(S)-4-(tert-butyl)phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazoleIncorporates pyridine moietyOffers different coordination chemistry
(R)-6,6'-bis(diphenylphosphaneyl)-[1,1'-biphenyl]-2,2'-diolFeatures hydroxyl groupsPotentially different reactivity due to hydroxyl presence

This table illustrates the diversity within this class of ligands while highlighting the unique attributes of (S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole that may enhance its utility in specific applications within asymmetric catalysis and coordination chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure (S)-configured dihydrooxazole derivatives?

  • Methodological Answer : The synthesis typically begins with chiral precursors such as (S)-(+)-2-phenylglycinol to establish stereochemistry. A two-step process involves:

Condensation : Reacting (S)-phenylglycinol with a substituted benzaldehyde under acidic conditions (e.g., glacial acetic acid) to form the oxazoline ring .

Phosphine Functionalization : Introducing the bis(trifluoromethylphenyl)phosphanyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct phosphorylation .

  • Key Considerations : Use anhydrous solvents and inert atmospheres to prevent oxidation of the phosphine moiety .

Q. How can the stereochemical purity of this compound be rigorously characterized?

  • Methodological Answer :

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .
  • Optical Rotation : Compare specific rotation values with literature data (e.g., [α]D = -X° for (S)-configuration) .

Q. What spectroscopic techniques are critical for structural validation?

  • Answer :

  • NMR :
  • ¹H/¹³C NMR : Identify dihydrooxazole protons (δ 4.0–5.5 ppm) and biphenyl/phosphine aromatic signals.
  • ³¹P NMR : Confirm phosphine coordination (δ ~20–30 ppm) .
  • HRMS : Validate molecular formula using high-resolution mass spectrometry .

Advanced Research Questions

Q. How does the bis(trifluoromethylphenyl)phosphanyl group influence catalytic activity in asymmetric transformations?

  • Methodological Answer :

  • Ligand Design : The electron-withdrawing trifluoromethyl groups enhance metal-ligand π-backbonding, stabilizing transition states in enantioselective reactions (e.g., hydrogenation) .
  • Case Study : In Rh-catalyzed asymmetric hydrogenation, this ligand achieves >90% ee due to steric and electronic tuning of the phosphine .
    • Experimental Validation : Compare catalytic efficiency (TON, TOF) with analogous ligands lacking CF₃ groups .

Q. How can computational modeling predict enantioselectivity in reactions involving this ligand?

  • Methodological Answer :

  • DFT Calculations : Model transition states to identify steric/electronic factors governing enantioselectivity.
  • Software Tools : Gaussian or ORCA for geometry optimization; NBO analysis for charge distribution .
    • Example : A study on Ru-catalyzed asymmetric transfer hydrogenation showed DFT-predicted ee values matched experimental results within ±5% .

Q. What strategies mitigate air sensitivity during synthesis and handling?

  • Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for phosphorylation and purification .
  • Stabilization : Store under argon at -20°C; avoid prolonged exposure to light/moisture .
    • Contradiction Note : While some protocols recommend flash chromatography for purification, others prefer recrystallization under inert conditions to prevent decomposition .

Q. How can polymerization techniques integrate this compound into functional materials?

  • Methodological Answer :

  • Cross-Coupling Polymerization : Use Ni or Pd catalysts to link biphenyl units into conjugated polymers .
  • Application : The phosphine moiety can act as a coordination site for metal nanoparticles in catalytic membranes .
    • Data Table :
Polymerization MethodCatalystYield (%)Mw (kDa)PDI
Suzuki-MiyauraPd(PPh₃)₄78451.2
Stille CouplingNi(dppe)65321.5

Conflict Resolution & Best Practices

Q. How to resolve discrepancies in reported enantioselectivity for similar ligands?

  • Methodological Answer :

  • Reproduce Conditions : Ensure identical substrate ratios, solvent purity, and catalyst loading.
  • Meta-Analysis : Compare data across studies (e.g., (S)-iPr-PHOX vs. this ligand) to isolate electronic vs. steric effects .
    • Example : A 2022 study attributed lower ee in polar solvents to ligand dissociation, resolved by using toluene .

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